MS023

Catalog No.
S003608
CAS No.
1831110-54-3
M.F
C17H25N3O
M. Wt
287.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MS023

CAS Number

1831110-54-3

Product Name

MS023

IUPAC Name

N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine

Molecular Formula

C17H25N3O

Molecular Weight

287.4

InChI

InChI=1S/C17H25N3O/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3

InChI Key

FMTVWAGUJRUAKE-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN

Synonyms

N1-((4-(4-isopropoxyphenyl)-1H-pyrrol-3-yl)methyl)-N1-methylethane-1,2-diamine

Description

MS023 is an inhibitor of type I protein arginine methyltransferases (PRMTs; IC50s = 30, 119, 83, 4, and 5 nM for PRMT1, -3, -4, -6, and -8, respectively). It is selective for these type I PRMTs over PRMT5, -7, and -9, as well as a panel of 25 protein lysine methyltransferases (PKMTs) and DNA methyltransferases (DNMTs) when used at a concentration of 10 µM. It inhibits the methylation of histone 4 at arginine 3 (H4R3) in MCF-7 breast cancer cells (IC50 = 9 nM) and H3R2 in HEK293 cells (IC50 = 56 nM). MS023 (20 µM) also inhibits the methylation of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) nucleocapsid protein and the replication of SARS-CoV-2 in Vero E6 cells. It reduces tumor growth in a Huh7 mouse xenograft model when administered at a dose of 160 mg/kg.
MS023 is a potent, selective, and cell-active inhibitor of human type I PRMTs with IC50 of 4-119 nM. IC50 value: 4-119 nMTarget: type I PRMTsin vitro: MS023 potently inhibits PRMT1 (IC50 = 30 ± 9 nM), PRMT3 (IC50 = 119 ± 14 nM), PRMT4 (IC50 = 83 ± 10 nM), PRMT6 (IC50 = 4 ± 0.5 nM), and PRMT8 (IC50 = 5 ± 0.1 nM). Importantly, MS023 does not inhibit any type II PRMTs (PRMT5 and 9) and type III PRMT (PRMT7) at concentrations up to 10 μM. MS023 displays high potency for type I PRMTs including PRMT1, -3, -4, -6, and -8 but is completely inactive against type II and type III PRMTs, protein lysine methyltransferases and DNA methyltransferases. MS023 potently decreases cellular levels of histone arginine asymmetric dimethylation. It also reduces global levels of arginine asymmetric dimethylation and concurrently increased levels of arginine monomethylation and symmetric dimethylation in cells.

MS023 dihydrochloride is a small molecule specifically designed to inhibit the activity of type I protein arginine methyltransferases (PRMTs) []. These enzymes play a crucial role in various cellular processes, including protein function, signal transduction, and gene expression, by adding methyl groups to specific arginine residues on proteins [].

Mechanism of Action

MS023 acts as a potent and selective inhibitor of type I PRMTs, particularly PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 []. It achieves this by binding to the active site of these enzymes, thereby preventing them from transferring methyl groups to their target proteins. Studies have shown that MS023 exhibits high potency, with IC50 values (concentration required to inhibit 50% of enzyme activity) ranging from 8 nM to 119 nM for different type I PRMTs []. Additionally, MS023 exhibits minimal off-target effects, meaning it does not significantly affect the activity of other types of enzymes or proteins, making it a valuable tool for studying the specific role of type I PRMTs in various cellular processes [].

Applications in Scientific Research

MS023 has emerged as a valuable tool for researchers studying various aspects of cellular biology, including:

  • Understanding the role of PRMTs in gene expression and regulation: Researchers can use MS023 to investigate how PRMTs modify the function of proteins involved in gene expression and explore the potential therapeutic implications of targeting PRMTs in diseases associated with dysregulated gene expression [].
  • Investigating the role of PRMTs in cancer development and progression: Studies have shown that PRMTs play a role in various aspects of cancer, including cell proliferation, migration, and survival []. MS023 can be used to study the specific contribution of different type I PRMTs to cancer development and identify potential therapeutic targets.
  • Exploring the role of PRMTs in neurodegenerative diseases: PRMTs have also been implicated in the development and progression of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease []. MS023 can be used to investigate the role of PRMTs in these diseases and identify potential therapeutic strategies.

MS023 is a potent and selective inhibitor of type I protein arginine methyltransferases, specifically targeting enzymes such as PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8. These enzymes are crucial for the methylation of arginine residues on proteins, which plays a significant role in various biological processes, including gene expression regulation and signal transduction. The compound has a reported potency (IC50) in the nanomolar range, demonstrating its effectiveness in inhibiting these methyltransferases in vitro .

MS023 functions as a non-competitive inhibitor of Type I PRMTs []. This means it binds to a site on the enzyme different from the substrate binding pocket. This binding interferes with the enzyme's ability to transfer a methyl group to arginine residues on proteins, thereby inhibiting PRMT activity [].

Studies have shown that MS023 disrupts PRMT activity in various cell lines, affecting cellular processes like growth and differentiation []. This allows researchers to investigate the role of PRMTs in these processes.

For instance, a study investigating the effect of MS023 on triple-negative breast cancer cells observed that the compound triggered an antiviral response in the cells []. This suggests a potential link between PRMT activity and the immune system's response to cancer.

MS023 functions primarily through noncompetitive inhibition of its target enzymes. It binds to the substrate binding site of the protein arginine methyltransferases, thereby preventing the transfer of methyl groups to arginine residues. This inhibition results in decreased levels of asymmetric dimethylation of histone proteins, specifically H4R3 and H3R2, which are critical for chromatin structure and function . The compound shows selectivity against type II and type III PRMTs as well as other methyltransferases, making it a valuable tool for studying the biological roles of type I PRMTs .

In cellular models, MS023 has been shown to effectively reduce asymmetric dimethylation levels while increasing symmetric dimethylation and monomethylation levels of arginine residues. This alteration in methylation patterns can influence various cellular processes, including cell proliferation and differentiation. Notably, MS023 does not significantly affect cell viability at concentrations up to 10 µM in most tested cell lines, except for HEK293 cells where some cytotoxic effects were observed .

The synthesis of MS023 involves several organic chemistry techniques. The compound is derived from a pyrrole scaffold modified with an isopropoxyphenyl group. Detailed synthetic routes typically involve multi-step reactions including amination and coupling reactions to achieve the desired molecular structure. Specific synthetic protocols are proprietary but generally follow established methodologies for constructing complex organic molecules .

MS023 is primarily utilized as a chemical probe for research into the biological functions of protein arginine methyltransferases. Its applications include:

  • Cancer Research: Investigating the role of PRMTs in tumorigenesis and cancer progression.
  • Epigenetics: Studying how arginine methylation affects gene expression and chromatin dynamics.
  • Drug Development: Serving as a lead compound for developing selective inhibitors targeting PRMTs for therapeutic purposes .

Interaction studies have confirmed that MS023 binds effectively to its target proteins through various biochemical assays. These studies typically involve techniques such as isothermal titration calorimetry (ITC) and differential scanning fluorimetry (DSF), which help elucidate binding affinities and thermodynamic parameters associated with the interaction between MS023 and its targets . Additionally, recent studies have raised caution regarding potential adverse effects at higher concentrations, indicating the need for careful dose management during experimental applications .

Several compounds exhibit structural or functional similarities to MS023, particularly within the class of protein arginine methyltransferase inhibitors:

Compound NameTarget EnzymesPotency (IC50)Unique Features
MS094Type I PRMTsInactiveNegative control for MS023
EPZ020411PRMT620 nMSelective for PRMT6
GSK3326595PRMT310 nMSelective inhibitor with distinct mechanism
CARM1 InhibitorCARM1VariesTargets co-activator-associated arginine methyltransferase 1 specifically

MS023 stands out due to its broad-spectrum inhibition across multiple type I PRMTs while maintaining selectivity against other classes of methyltransferases. This unique profile makes it particularly useful for dissecting the roles of different PRMTs in cellular contexts .

MS023 is a synthetic small molecule inhibitor with the International Union of Pure and Applied Chemistry name N1-((4-(4-isopropoxyphenyl)-1H-pyrrol-3-yl)methyl)-N1-methylethane-1,2-diamine [1]. Alternative nomenclature includes N-methyl-N-({4-[4-(propan-2-yloxy)phenyl]-1H-pyrrol-3-yl}methyl)ethane-1,2-diamine and (2-aminoethyl)(methyl)({4-[4-(propan-2-yloxy)phenyl]-1H-pyrrol-3-yl}methyl)amine [1]. The compound is registered under Chemical Abstracts Service number 1831110-54-3 [1] [2].

The molecular architecture of MS023 features three distinct structural domains: an ethylenediamine moiety that serves as an arginine mimetic, a pyrrole ring system as the central scaffold, and an isopropoxyphenyl group as the terminal aromatic component [10]. The ethylenediamine portion contains both a tertiary and primary amino group, which are critical for binding interactions with protein arginine methyltransferases [10]. X-ray crystallographic analysis has confirmed that the ethylenediamine group occupies the substrate arginine-binding site in protein arginine methyltransferase 6, forming multiple hydrogen bonds with glutamate 155 and methionine 157 [10].

Physical and Physicochemical Properties

MS023 exists as a white to pale-yellow to light-brown powder or crystalline solid under standard conditions [29]. The compound exhibits a predicted density of 1.075 grams per cubic centimeter [13]. Specific melting and boiling points have not been definitively established in the literature, though the compound demonstrates thermal stability under recommended storage conditions [7].

Solubility characteristics of MS023 vary significantly across different solvents. In dimethyl sulfoxide, the compound achieves maximum solubility of 100 milligrams per milliliter (347.95 millimolar), though ultrasonication is required for complete dissolution [16]. Ethanol solubility reaches 53 milligrams per milliliter (184.41 millimolar) with sonication assistance [13]. Aqueous solubility in water is 36.03 milligrams per milliliter (100 millimolar) [9]. For saline solutions adjusted to pH 8, solubility increases to 53.33 milligrams per milliliter (185.56 millimolar) with ultrasonication and hydrochloric acid pH adjustment [16].

SolventSolubility (mg/mL)Molarity (mM)Special Conditions
Dimethyl sulfoxide100347.95Ultrasonication required
Ethanol53184.41Ultrasonication recommended
Water36.03100Good solubility
Saline (pH 8)53.33185.56Ultrasonication and pH adjustment

Structure-Activity Relationship

The structure-activity relationship of MS023 has been extensively characterized through biochemical and crystallographic studies [10]. The ethylenediamine moiety represents the most critical structural feature for biological activity, functioning as an arginine mimetic that occupies the substrate binding pocket of type I protein arginine methyltransferases [10]. X-ray cocrystal structure analysis with protein arginine methyltransferase 6 reveals that the terminal primary amino group forms direct hydrogen bonds with glutamate 155 side-chain and the backbone carbonyl group of methionine 157 [10].

The tertiary amino group within the ethylenediamine structure establishes a direct hydrogen bond with histidine 317, while water-mediated hydrogen bond interactions occur with tryptophan 156 and glutamate 164 [10]. Structural modifications that disrupt these interactions, such as replacement of the terminal primary amino group with a hydroxyl group or substitution of either basic amino group with an amide group, result in complete loss of inhibitory potency [10].

The pyrrole nitrogen contributes additional binding affinity through hydrogen bond formation with glutamate 59 [10]. The phenyl group of the isopropoxyphenyl moiety engages in π-π stacking interactions with tyrosine 159, while the isopropoxy oxygen forms a hydrogen bond with histidine 163 [10]. The isopropyl group extends into a solvent-exposed region, suggesting tolerance for structural modifications in this position [10].

Comparative analysis with other protein arginine methyltransferase inhibitors demonstrates that the ethylenediamine moiety provides conserved interactions across different enzyme subtypes, explaining the broad-spectrum activity against type I protein arginine methyltransferases [10]. The spatial arrangement and hydrogen bonding pattern of the ethylenediamine group closely mimics the natural arginine substrate, accounting for the high binding affinity and selectivity profile [10].

Molecular Formula and Weight

MS023 possesses the molecular formula C17H25N3O with a molecular weight of 287.4 grams per mole in its free base form [1] [13] [15]. The compound contains seventeen carbon atoms, twenty-five hydrogen atoms, three nitrogen atoms, and one oxygen atom arranged in a specific three-dimensional configuration that confers selective inhibitory activity against type I protein arginine methyltransferases [1].

Salt forms of MS023 exhibit different molecular formulas and weights. The hydrochloride salt has the molecular formula C17H26ClN3O with a molecular weight of 323.865 grams per mole and Chemical Abstracts Service number 2108631-19-0 [6]. The dihydrochloride salt form presents the molecular formula C17H27Cl2N3O with a molecular weight of 360.32 grams per mole and Chemical Abstracts Service number 1992047-64-9 [9] [17].

FormMolecular FormulaMolecular Weight (g/mol)CAS Number
Free baseC17H25N3O287.41831110-54-3
HydrochlorideC17H26ClN3O323.8652108631-19-0
DihydrochlorideC17H27Cl2N3O360.321992047-64-9

Synthetic Analogs and Derivatives

Several synthetic analogs and derivatives of MS023 have been developed for structure-activity relationship studies and as negative controls for biological investigations [10]. MS094 represents a close structural analog of MS023 that lacks inhibitory activity in both biochemical and cellular assays, serving as an appropriate negative control compound for chemical biology studies [10]. The specific structural modifications in MS094 that abolish activity have been designed to maintain similar physicochemical properties while eliminating biological activity [10].

Photoactivatable derivatives of MS023 have been synthesized for spatiotemporal control of protein arginine methyltransferase inhibition [18]. C-MS023 represents a coumarin-caged prodrug derivative where MS023 is conjugated to 7-(diethylamino)-4-(hydroxymethyl)-coumarin through a carbamate linkage [18]. This derivative remains inactive in the dark but releases active MS023 upon visible light irradiation at 420 nanometers [18]. The maximum phototriggered release yield of MS023 from C-MS023 reaches approximately 27.4% under optimized irradiation conditions [18].

The synthetic route for C-MS023 involves a two-step process beginning with activation of 7-(diethylamino)-4-(hydroxymethyl)-coumarin using 4-nitrophenyl chloroformate in the presence of triethylamine to form the carbonate intermediate [18]. Subsequent reaction with MS023 in the presence of N,N-diisopropylethylamine yields the final caged compound with approximately 56% yield after high-performance liquid chromatography purification [18].

Structure-activity relationship studies have identified the ethylenediamine moiety as essential for activity across all analogs tested [10]. Modifications to the terminal amino group, alterations in the carbon chain length between nitrogen atoms, or changes to the substitution pattern on the aromatic rings generally result in decreased or abolished inhibitory activity [32]. These findings confirm the precision required in the molecular architecture for effective protein arginine methyltransferase inhibition [32].

Synthetic Routes and Schemes

The synthesis of MS023 follows a strategic approach centered on the development of a type I protein arginine methyltransferase inhibitor with an ethylenediamino group serving as an arginine mimetic [1]. The compound was designed based on analysis of existing PRMT inhibitors, particularly EPZ020411 and CMPD-1, where the ethylenediamine side chain was identified as a crucial pharmacophore for PRMT6 and PRMT4 inhibitory activities [1].

The primary synthetic route employs a pyrrole-based scaffold as the central core structure, which demonstrates superior activity compared to alternative heterocyclic systems such as triazole rings [1]. This pyrrole core is functionalized with a para-isopropoxyphenyl substituent, which provides enhanced potency against all type I PRMTs compared to the meta-trifluoromethyl analog [1].

The synthetic strategy involves multiple key transformations to construct the final MS023 structure with the molecular formula C17H25N3O and molecular weight of 287.40 daltons for the free base [2]. The synthesis begins with the preparation of appropriately substituted pyrrole intermediates, followed by installation of the critical N-methylethylenediamine chain through nucleophilic substitution reactions [1].

Key Intermediate Compounds

The development of MS023 involved systematic structure-activity relationship studies that produced several important intermediate compounds, each providing crucial insights into the pharmacophore requirements for type I PRMT inhibition [1].

Compound 1, featuring a triazole core structure, demonstrated weak potency against most type I PRMTs with an IC50 value of 230 ± 12 nanomolar against PRMT6 and significantly reduced activity against PRMT1, PRMT3, and PRMT4 [1]. This compound established that the triazole heterocycle was insufficient for broad type I PRMT inhibition.

Compound 2 incorporated a pyrrole core with a meta-trifluoromethyl substituent, showing dramatically improved potency compared to the triazole analog. This intermediate displayed IC50 values of 9 ± 0.9 nanomolar for PRMT6, 42 ± 3 nanomolar for PRMT8, 250 ± 15 nanomolar for PRMT1, 260 ± 10 nanomolar for PRMT4, and 1,100 ± 180 nanomolar for PRMT3 [1]. The substantial improvement demonstrated the superiority of the pyrrole scaffold over triazole systems.

MS023 (Compound 3) represents the optimized structure where the meta-trifluoromethyl group was replaced with a para-isopropoxy substituent. This modification resulted in enhanced potency across all type I PRMTs, with IC50 values of 30 ± 9 nanomolar for PRMT1, 119 ± 14 nanomolar for PRMT3, 83 ± 10 nanomolar for PRMT4, 4 ± 0.5 nanomolar for PRMT6, and 5 ± 0.1 nanomolar for PRMT8 [1].

MS094 (Compound 4) served as a critical negative control compound where the terminal primary amino group of MS023 was replaced with a hydroxyl group. This modification completely abolished inhibitory activity against all type I PRMTs, confirming the essential role of the ethylenediamino moiety in the mechanism of action [1].

Compounds 5 and 6 involved replacement of either basic amino group with amide functionalities, both resulting in complete loss of potency. These findings provided strong support for the hypothesis that the intact ethylenediamino group functions as an excellent arginine mimetic and is critical for type I PRMT targeting [1].

Manufacturing Considerations

The production of MS023 faces several manufacturing challenges common to pharmaceutical compounds containing sensitive functional groups and requiring high purity specifications [3]. The compound exists in multiple salt forms, including the free base (CAS number 1831110-54-3), hydrochloride salt (CAS number 2108631-19-0), and dihydrochloride salt (CAS number 1992047-64-9) [4] [5].

Storage stability represents a critical manufacturing consideration, as MS023 requires storage at -20°C under desiccated conditions to maintain chemical integrity [3]. The compound exhibits hygroscopic properties, necessitating controlled humidity conditions during processing and packaging operations to prevent degradation.

Solubility characteristics present both opportunities and challenges for manufacturing processes. MS023 demonstrates good solubility in dimethyl sulfoxide at 62.0 milligrams per milliliter and moderate aqueous solubility at 39.0 milligrams per milliliter for the free base form [2]. The hydrochloride salt form shows enhanced water solubility at 20 milligrams per milliliter, which facilitates purification and formulation processes [3].

The compound's chemical structure, containing multiple basic nitrogen atoms, requires careful pH control during synthesis and purification steps to prevent unwanted side reactions or degradation. The presence of the isopropoxy ether linkage also demands protection from acidic conditions that could lead to ether cleavage.

Manufacturing processes must account for the compound's classification as a combustible solid (Storage Class 11), requiring appropriate fire safety measures and environmental controls during production [3]. The compound's WGK 3 classification indicates moderate water hazard potential, necessitating proper waste management protocols [3].

Quality Control Parameters

Quality control specifications for MS023 mandate high-performance liquid chromatography purity of ≥98%, reflecting the stringent requirements for research-grade chemical probes [3]. This specification ensures consistent biological activity and reproducible experimental results across different research applications.

Analytical characterization employs multiple complementary techniques to confirm structural integrity and purity. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while mass spectrometry validates molecular weight and identifies potential impurities [2]. The SMILES notation CC(C)OC1=CC=C(C2=CNC=C2CN(C)CCN)C=C1 and InChI key IEZPALXFXHDDHI-UHFFFAOYSA-N serve as standardized structural identifiers for quality control purposes [3].

Residual solvent analysis requires particular attention due to the multiple organic solvents employed during synthesis and purification. Specifications typically limit residual solvents according to International Council for Harmonisation guidelines to ensure safety and stability.

Water content determination using Karl Fischer titration provides critical information for stability assessment, as excess moisture can promote degradation reactions. The hygroscopic nature of MS023 necessitates stringent moisture control throughout the manufacturing and storage processes.

Elemental analysis confirms the theoretical composition of C: 71.04%, H: 8.77%, N: 14.62%, and O: 5.57% for the free base form, providing an additional layer of quality verification [2]. Heavy metals testing ensures the absence of potentially toxic contaminants that could interfere with biological assays.

Specific rotation measurements, while not applicable to MS023 due to its achiral nature, may be required for related chiral analogs or synthetic intermediates that could be developed in the future.

Scale-up Challenges and Solutions

Scale-up production of MS023 encounters several technical challenges that require careful optimization of synthetic protocols and process parameters. The multi-step synthesis pathway demands precise control of reaction conditions to maintain yield consistency and product quality at larger scales [6].

Temperature control represents a critical scale-up consideration, as the exothermic nature of certain synthetic steps can lead to thermal runaway reactions in larger vessels. Implementation of adequate heat removal systems and temperature monitoring protocols becomes essential for safe and efficient production [6].

Mixing efficiency challenges arise when transitioning from laboratory-scale stirred reactors to industrial-scale equipment. The heterogeneous nature of some reaction steps requires optimization of agitation systems to ensure uniform mixing and prevent mass transfer limitations that could reduce yields or product quality.

Solvent recovery and recycling systems become economically important at production scales, particularly for high-value solvents used in purification steps. The development of efficient distillation and purification protocols for solvent reuse contributes to both cost reduction and environmental sustainability [6].

Crystallization optimization presents significant challenges for MS023 due to the multiple salt forms and their different solubility profiles. Development of controlled crystallization protocols ensures consistent particle size distribution and polymorphic form, which directly impact downstream processing and product performance.

Filtration and washing procedures require scaling considerations to maintain efficient solid-liquid separations while minimizing product losses. The selection of appropriate filtration equipment and optimization of washing protocols become critical for maintaining high yields at production scales.

Analytical method transfer from development laboratories to production facilities requires validation of all quality control procedures at relevant scales. This includes ensuring that sampling protocols provide representative samples and that analytical methods maintain accuracy and precision under production conditions [6].

Regulatory compliance considerations intensify at production scales, requiring implementation of Good Manufacturing Practice protocols and comprehensive documentation systems. Process validation studies must demonstrate consistent performance across multiple production batches to support regulatory submissions [7].

Environmental impact assessment and waste minimization strategies become increasingly important at commercial scales. The development of green chemistry approaches and waste treatment protocols contributes to sustainable manufacturing practices while meeting regulatory requirements [6].

Staff training and safety protocols require enhancement for production-scale operations, including specialized training for handling larger quantities of chemical intermediates and implementation of comprehensive safety management systems to protect personnel and facilities [6].

XLogP3

2

Appearance

Solid powder

Wikipedia

MS023

Dates

Last modified: 08-15-2023
[1]. Eram MS, et al. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases. ACS Chem Biol. 2016 Mar 18;11(3):772-81.

Explore Compound Types